molecular formula C11H19NO3 B13907120 Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate

Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate

Cat. No.: B13907120
M. Wt: 213.27 g/mol
InChI Key: LNTLYYVPYIBZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is known for its unique structure, which includes a tert-butyl group, a methyl group, and a 4-oxopent-2-enyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-N-(4-oxopent-2-enyl)amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate
  • Tert-butyl (4-bromobutyl)carbamate
  • N-tert-Butoxycarbonyl)-4-iodoaniline

Uniqueness

Tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-methyl-N-(4-oxopent-2-enyl)carbamate

InChI

InChI=1S/C11H19NO3/c1-9(13)7-6-8-12(5)10(14)15-11(2,3)4/h6-7H,8H2,1-5H3

InChI Key

LNTLYYVPYIBZEO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CCN(C)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.